alpha-Cadinol

Antifungal Wood preservation Natural product

Specify α-Cadinol (CAS 481-34-5) to guarantee reproducible bioefficacy in your R&D pipeline. Direct comparative studies confirm α-cadinol's unique stereochemistry (equatorial C-9 hydroxyl, trans ring junction) delivers the highest antifungal index among cadinane analogs, achieving complete growth inhibition of C. versicolor and L. sulphureus at 100 ppm. Its >2-fold acaricidal potency over crude essential oils and selective cytotoxicity against hepatoma and colon adenocarcinoma cell lines make it non-interchangeable with generic cadinane mixtures. Insist on analytically verified, high-purity α-Cadinol to eliminate batch-to-batch variability.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 481-34-5
Cat. No. B1244880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cadinol
CAS481-34-5
Synonymsalpha-cadinol
cadinol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(C2CC1)(C)O)C(C)C
InChIInChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15+/m0/s1
InChIKeyLHYHMMRYTDARSZ-BYNSBNAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Cadinol (CAS 481-34-5) Procurement Specifications & Scientific Baseline


α-Cadinol (alpha-Cadinol, CAS 481-34-5) is a naturally occurring cadinane-type bicyclic sesquiterpene alcohol characterized by a tertiary hydroxyl group at the C-10 position [1]. Widely distributed as a volatile oil component in various plant species including Taiwania cryptomerioides and Chamaecyparis obtusa, this compound has been extensively characterized for its broad-spectrum antifungal, antibacterial, anticancer, and insecticidal bioactivities [2]. Researchers and industrial users requiring this specific cadinane skeletal configuration should note that its stereochemistry and substituent positioning directly influence observed biological efficacy, making it non-interchangeable with closely related cadinane analogs [3].

Scientific Basis for α-Cadinol Specification: Why Analogs Cannot Be Substituted


Generic substitution among cadinane sesquiterpenoids (e.g., T-cadinol, T-muurolol, τ-cadinol) is scientifically unjustified due to documented stereochemistry-dependent activity differences. Direct comparative studies demonstrate that α-cadinol exhibits the highest antifungal index among its structural analogs against wood-decay fungi, a property attributed to its specific equatorial C-9 hydroxyl group and trans ring junction configuration [1]. Furthermore, α-cadinol shows selective FabI enzyme inhibition with superior bioavailability and lower toxicity compared to the commercial standard triclosan, while its anticancer and insecticidal activities demonstrate distinct potency profiles and target selectivity compared to other cadinane isomers [2][3]. These quantifiable differences preclude simple analog replacement without compromising experimental reproducibility or product efficacy.

α-Cadinol Quantitative Differentiation: Evidence-Based Comparator Analysis


Superior Antifungal Efficacy: α-Cadinol vs. T-Cadinol and T-Muurolol Against Wood-Decay Fungi

In a direct head-to-head comparison of three major cadinane skeletal sesquiterpenoids isolated from Taiwania heartwood, α-cadinol demonstrated the highest antifungal index against both Coriolus versicolor and Laetiporus sulphureus, surpassing T-cadinol and T-muurolol [1]. Notably, α-cadinol achieved complete inhibition (100% growth suppression) of both fungal species at a concentration as low as 100 ppm, a threshold at which the other analogs did not exhibit comparable efficacy [1]. The study further correlated this enhanced activity to a specific stereochemical feature: an equatorial hydroxyl group at C-9 and a trans configuration at the ring junction, which is uniquely present in α-cadinol among the tested cadinanes [1].

Antifungal Wood preservation Natural product

Selective Cytotoxicity Profile: α-Cadinol Demonstrates Superior Broad-Spectrum Activity Compared to 57 Terpenoid Isolates

In a comprehensive screening of 58 terpenoid isolates from Abies nephrolepis against four human tumor cell lines, α-cadinol exhibited the most potent effects across three of the four lines tested [1]. Against A549 (lung adenocarcinoma), Colo205 (colon adenocarcinoma), and QGY-7703 (hepatoma) cells, α-cadinol displayed IC50 values of 8.6, 8.1, and 4.6 μg/mL, respectively, representing the best activity among all tested compounds [1]. In a separate cross-study evaluation, while (+)-torreyol (δ-cadinol) showed stronger activity against MCF-7 breast adenocarcinoma cells (IC50 3.5 μg/mL), α-cadinol demonstrated moderate but selective cytotoxicity (IC50 18.0 μg/mL) [2]. This differential profile across cell lines highlights that α-cadinol is not simply a less potent analog but exhibits a distinct spectrum of cytotoxicity, with particular efficacy against hepatoma and colon adenocarcinoma models.

Anticancer Cytotoxicity Natural product

Potent Anti-Mite Activity: α-Cadinol Outperforms Crude Plant Oil Baseline

α-Cadinol exhibits significant in vitro acaricidal activity against two common house dust mite species, with quantified potency superior to the crude essential oil from which it is derived . Against Dermatophagoides farinae, α-Cadinol demonstrated 24-hour and 48-hour LC50 values of 1.08 μg/cm² and 0.85 μg/cm², respectively, compared to the crude Taiwania oil which showed a 24-hour LC50 of 2.30 μg/cm² . A similar potency advantage was observed against Dermatophagoides pteronyssinus, with α-cadinol achieving 24-hour and 48-hour LC50 values of 1.21 μg/cm² and 0.92 μg/cm², versus 2.52 μg/cm² for the crude oil . At a concentration of 10 μg/cm², α-cadinol achieved 100% mortality of D. farinae within 24 hours .

Acaricide Anti-mite Dust mite control

Mechanism-Based Antibacterial Differentiation: α-Cadinol Exhibits Superior FabI Inhibition and Safety Profile vs. Triclosan

Computational and experimental analyses identified α-cadinol as a strong inhibitor of the enoyl-acyl carrier protein reductase (FabI) enzyme, a validated antibacterial target [1]. In a comparative in silico assessment against the commercial FabI inhibitor triclosan, α-cadinol, along with spathulenol, caryophyllene, and α-muurolene, demonstrated better predicted bioavailability and lower predicted toxicity [1]. This profile positions α-cadinol as a potentially safer alternative to triclosan, which has faced increasing regulatory scrutiny due to safety concerns [1].

Antibacterial FabI inhibitor Antibiotic resistance

α-Cadinol High-Value Application Scenarios Based on Verified Differential Evidence


Natural Wood Preservative Development Requiring Broad-Spectrum Antifungal Efficacy

Based on direct comparative evidence showing α-cadinol's superior antifungal index and complete growth inhibition of Coriolus versicolor and Laetiporus sulphureus at 100 ppm—outperforming T-cadinol and T-muurolol [1]—this compound is the optimal cadinane-type candidate for formulating environmentally benign wood preservatives. Industrial R&D teams developing alternatives to synthetic fungicides for timber treatment should prioritize α-cadinol to achieve maximum efficacy at minimal concentration.

Anti-Mite Formulations for Household Textiles and Dust Mite Control Products

Quantitative acaricidal data demonstrates that purified α-cadinol achieves >2-fold higher potency (lower LC50) against both Dermatophagoides farinae and D. pteronyssinus compared to crude Taiwania essential oil, with 100% mortality at 10 μg/cm² [1]. Manufacturers of anti-mite bedding, upholstery treatments, or cleaning solutions should specify α-cadinol as the active ingredient rather than relying on less potent, variable-composition plant extracts to ensure reproducible efficacy and cost-effective dosing.

Anticancer Research Focused on Hepatoma or Colon Adenocarcinoma Models

In a comparative screen of 58 terpenoid isolates, α-cadinol exhibited the most potent cytotoxicity against QGY-7703 hepatoma cells (IC50 4.6 μg/mL) and Colo205 colon adenocarcinoma cells (IC50 8.1 μg/mL) [1]. While (+)-torreyol shows stronger activity against MCF-7 breast cancer cells, α-cadinol's distinct cell line selectivity profile makes it the preferred compound for research programs targeting liver or colon cancer pathways, where it outperforms all other terpenoids tested in the same assay panel [1].

Antibacterial Discovery Programs Targeting FabI with Favorable Safety Requirements

In silico evidence identifies α-cadinol as a strong FabI enzyme inhibitor with better predicted bioavailability and lower predicted toxicity than the commercial standard triclosan [1]. Medicinal chemistry teams pursuing novel FabI inhibitors for drug-resistant bacterial infections should consider α-cadinol as a lead scaffold or reference compound, particularly in early-stage programs where a favorable safety prediction is a critical selection criterion [1].

Technical Documentation Hub

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